3,7-Dimethyluric acid

Descripción general

Descripción

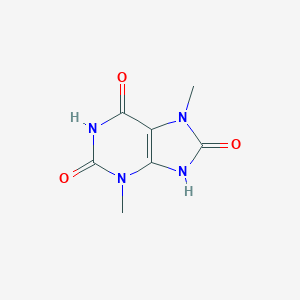

3,7-Dimethyluric acid is a purine derivative with the chemical formula C7H8N4O3. It is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-3 and N-7 . This compound is a dimethylated form of uric acid and has a pyrimidine ring fused to an imidazole ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,7-Dimethyluric acid can be synthesized through the transformation of theobromine (3,7-dimethylxanthine) in rat liver microsomal incubations . The process involves the methylation of uric acid at the N-3 and N-7 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced through chemical synthesis involving the methylation of uric acid derivatives. The reaction conditions typically require controlled environments to ensure the correct substitution at the desired positions.

Análisis De Reacciones Químicas

Reaction Pathway

3,7-DMU undergoes 4-electron, 4-proton oxidation at pyrolytic graphite (PGE), platinum, and glassy carbon electrodes, forming a diimine intermediate (II). This intermediate undergoes pH-dependent decomposition:

Mechanistic Steps :

-

Initial oxidation to diimine II.

-

Hydration to imine alcohol (III).

-

Reduction of III to dihydro species (IV), followed by dehydration to regenerate 3,7-DMU .

Key Observations

-

Cyclic Voltammetry : A single irreversible oxidation peak (Ia) appears across pH 2.1–10.7. No reverse peaks are observed, indicating rapid follow-up reactions .

-

Controlled Potential Electrolysis : Confirms n = 4.0 ± 0.2 electrons transferred .

Peroxidase-Catalyzed Reaction

In the presence of horseradish peroxidase and H₂O₂:

Role of Methyl Groups

Methylation at N-3 and N-7:

-

Prevents ring contraction of diol intermediates (unlike uric acid).

-

Stabilizes intermediates via charge localization, accelerating hydration .

Spectral Changes

-

UV Absorbance :

Table 1: First-Order Rate Constants (k×103 s−1k\times 10^3\,\text{s}^{-1}k×103s−1) for Intermediate Decomposition

| pH | 3,7-Dimethyluric Acid | Xanthine |

|---|---|---|

| 3.0 | 1.2–1.4 | 0.9–1.8 |

| 5.0 | 1.0–1.3 | 1.3 |

| 7.0 | 1.3–1.8 | 1.6 |

Redox Behavior

-

Quasi-Reversible Step : 2e⁻, 1H⁺ transfer observed at pH > pKa (anionic species) .

-

Dimerization : Suppressed due to methyl group steric effects .

vs. 1,7-Dimethyluric Acid

-

Oxidation Site : 3,7-DMU oxidizes at the pyrimidine ring, while 1,7-DMU reacts at the imidazole ring .

-

Product Stability : 3,7-DMU derivatives are less prone to hydrolysis than uric acid analogs .

vs. Theobromine (3,7-Dimethylxanthine)

Aplicaciones Científicas De Investigación

Introduction to 3,7-Dimethyluric Acid

This compound is a methylated derivative of uric acid, primarily involved in the metabolism of caffeine and other methylxanthines. It is recognized for its presence in human urine and its potential implications in various metabolic pathways. This compound can be considered a marker for abnormal purine metabolism and has been studied for its role in urinary calculi formation and other physiological processes.

Metabolic Pathways

This compound is primarily involved in the metabolism of caffeine. It is produced through the demethylation of theobromine, a common xanthine found in chocolate and tea. The metabolic pathways related to this compound are crucial for understanding caffeine's effects on human health, particularly regarding its influence on muscle strength and metabolic rate .

Biomarker for Urolithiasis

The presence of this compound in urine can serve as a biomarker for abnormal purine metabolism. Studies indicate that methylated purines, including this compound, are relevant in the formation of urinary calculi (kidney stones). Their concentration in urine reflects dietary intake of methylxanthines and can help identify individuals at risk for stone formation .

Pharmacological Insights

Research has shown that this compound may have implications in pharmacology, particularly concerning the pharmacokinetics of theophylline, a drug used to treat respiratory diseases. The compound's metabolic pathways can affect the efficacy and toxicity profiles of xanthine derivatives .

Association with Health Outcomes

Recent studies have explored associations between urinary levels of caffeine metabolites, including this compound, and various health outcomes such as muscle strength in older adults. The findings suggest that higher levels of this metabolite correlate with improved muscle strength, indicating potential benefits of caffeine consumption .

Case Study 1: Urinary Metabolites and Muscle Strength

A study investigated the relationship between caffeine metabolites in urine and muscle strength among older adults. Results indicated a significant association between higher levels of this compound and increased muscle strength, suggesting that caffeine metabolism may play a role in maintaining physical function in aging populations .

Case Study 2: Urolithiasis Risk Assessment

In another study focusing on urinary calculi, researchers analyzed the composition of stones and found that elevated levels of methylated purines like this compound were prevalent among patients with recurrent kidney stones. This suggests that monitoring these metabolites could be beneficial for assessing risk factors related to urolithiasis .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 3,7-Dimethyluric acid involves its role as a metabolite of theobromine. In the liver, theobromine is transformed into this compound through enzymatic processes. This transformation involves the oxidation of theobromine, which is facilitated by liver microsomes . The compound’s effects are primarily related to its role in the metabolism of methylxanthines.

Comparación Con Compuestos Similares

Theobromine (3,7-Dimethylxanthine): A precursor to 3,7-Dimethyluric acid in metabolic pathways.

Caffeine (1,3,7-Trimethylxanthine): Another methylxanthine with similar metabolic pathways.

Theophylline (1,3-Dimethylxanthine): Shares structural similarities and metabolic pathways with this compound.

Uniqueness: this compound is unique due to its specific methylation pattern at the N-3 and N-7 positions, which distinguishes it from other methylxanthines. This unique structure influences its chemical behavior and metabolic pathways, making it a valuable compound for studying the metabolism of purines and methylxanthines .

Actividad Biológica

3,7-Dimethyluric acid (3,7-DMU) is a methyl derivative of uric acid and an important metabolite in the catabolism of caffeine and theobromine. This compound has garnered attention due to its potential biological activities and implications for human health. This article reviews the biological activity of 3,7-DMU, including its metabolic pathways, effects on cellular processes, and potential therapeutic applications.

Metabolic Pathways

3,7-DMU is primarily formed from theobromine through enzymatic reactions involving cytochrome P-450 enzymes in the liver. Research indicates that the formation of 3,7-DMU is influenced by the presence of glutathione (GSH), which can shift the metabolic pathway towards the production of 3,7-DMU from a common oxidized intermediate derived from theobromine. The ratio of this compound to its derivative, 3,7-dimethyluracil (3,7-DAU), increases with higher concentrations of GSH, suggesting a regulatory role for thiols in this metabolic process .

Biological Activities

Antioxidant Properties

3,7-DMU exhibits antioxidant properties that may contribute to its biological activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. The presence of methyl groups in 3,7-DMU enhances its ability to scavenge reactive oxygen species (ROS), which is vital for protecting cellular components from damage.

Effects on Enzyme Activity

Studies have shown that 3,7-DMU can influence various enzyme activities. For instance, it has been observed to modulate cytochrome P-450 activity, affecting drug metabolism and detoxification processes in the liver. This modulation can have significant implications for pharmacokinetics and drug interactions .

Potential Therapeutic Applications

The biological activity of 3,7-DMU suggests potential therapeutic applications, particularly in conditions associated with oxidative stress and inflammation. The compound's ability to act as an antioxidant may provide benefits in managing diseases such as cardiovascular disorders and neurodegenerative diseases.

Case Studies and Research Findings

Research has explored the effects of 3,7-DMU in various contexts:

- Animal Studies : In rat models, the administration of 3,7-DMU has been linked to altered metabolic rates and changes in liver enzyme activities. These studies highlight the compound's role in drug metabolism and its interaction with other pharmacological agents .

- In Vitro Studies : Cell culture experiments have demonstrated that 3,7-DMU can reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurotoxicity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,7-dimethyl-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLZLHKHNBLLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156769 | |

| Record name | 3,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13087-49-5 | |

| Record name | 3,7-Dimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIMETHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.